molecular formula C19H22BrN3O B6033816 4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol

4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol

Cat. No.: B6033816
M. Wt: 388.3 g/mol
InChI Key: FALYANJBKWCKGZ-BKUYFWCQSA-N
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Description

4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a bromine atom, a phenol group, and a piperazine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol typically involves multiple stepsThe reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or chromatography to ensure high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but lacks the piperazine moiety.

    4-Bromo-2-hydroxybenzyl-2-furyl methyl: Contains a furan ring instead of the piperazine ring.

    4-Bromo-2-methoxy-6-[(Z)-{(4-methylphenyl)imino}methyl]phenol: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

4-Bromo-2-[(Z)-({4-[(4-methylphenyl)methyl]piperazin-1-YL}imino)methyl]phenol is unique due to its combination of a bromine atom, phenol group, and piperazine ring. This structure allows for diverse chemical reactivity and a broad range of applications in various fields .

Properties

IUPAC Name

4-bromo-2-[(Z)-[4-[(4-methylphenyl)methyl]piperazin-1-yl]iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN3O/c1-15-2-4-16(5-3-15)14-22-8-10-23(11-9-22)21-13-17-12-18(20)6-7-19(17)24/h2-7,12-13,24H,8-11,14H2,1H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALYANJBKWCKGZ-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=C(C=CC(=C3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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